1,5-dimethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine
Description
1,5-Dimethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a methyl group at positions 1 and 5 of the aromatic ring, with a tertiary amine substituent at position 4 linked to an isobutyl (2-methylpropyl) group. Its molecular formula is C₉H₁₇N₃, and its structure has been elucidated using crystallographic methods such as those implemented in the SHELX software suite . The compound’s substitution pattern balances lipophilicity and moderate polarity, making it a candidate for applications in medicinal chemistry or materials science.
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1,5-dimethyl-N-(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H17N3/c1-7(2)5-10-9-6-11-12(4)8(9)3/h6-7,10H,5H2,1-4H3 |
InChI Key |
PNXJVHOKYWYFET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
A classical method involves the reaction of hydrazine derivatives with 1,3-diketones. For 1,5-dimethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine, this typically employs 2,4-pentanedione and N-isobutylhydrazine under acidic or basic conditions. The reaction proceeds via a cyclocondensation mechanism:
Key parameters include:
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 85–90°C | Maximizes ring closure |
| Solvent | Ethanol/Water | Enhances solubility |
| Reaction Time | 6–8 hours | Prevents degradation |
| Molar Ratio (Diketone:Hydrazine) | 1:1.1 | Minimizes by-products |
Alkylation of Preformed Pyrazole Intermediates
An alternative strategy involves synthesizing 1,5-dimethyl-1H-pyrazol-4-amine followed by N-alkylation with 1-bromo-2-methylpropane. This two-step process mitigates regioselectivity issues:
-
Pyrazole Core Synthesis :
-
Condensation of acetylacetone with hydrazine hydrate yields 1,5-dimethyl-1H-pyrazol-4-amine.
-
-
N-Alkylation :
Advantages :
-
Higher regioselectivity (>90% for the 4-position).
-
Scalability for industrial production.
Limitations :
-
Requires purification via column chromatography to remove unreacted alkylating agents.
Modern Electrophilic Amination Strategies
Direct Amination Using O-(4-Nitrobenzoyl)hydroxylamine
A breakthrough method reported by Gulia et al. (2021) utilizes O-(4-nitrobenzoyl)hydroxylamine (R1) for direct amination of diketones with primary amines. This one-pot protocol eliminates multi-step sequences:
Optimized Conditions :
-
Reagent Ratio : 1:1.1 (amine:diketone).
-
Temperature : 85°C for 1.5 hours.
-
Solvent : Dimethylformamide (DMF).
-
Yield : 44% (isolated after column chromatography).
Table 2: Comparative Analysis of Amination Methods
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | 30–45 | 6–8 | 85–90 |
| N-Alkylation | 50–60 | 12 | 90–95 |
| Electrophilic Amination | 40–44 | 1.5 | 95–98 |
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
To enhance efficiency, industries adopt continuous flow reactors for the electrophilic amination method. Benefits include:
Green Chemistry Innovations
Recent efforts focus on replacing DMF with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) . These solvents offer:
Critical Analysis of Methodologies
Regioselectivity Challenges
While electrophilic amination ensures high regioselectivity, traditional methods often yield mixtures requiring costly separations. For example, cyclocondensation produces 10–15% of the 1,3-dimethyl isomer, necessitating chromatography.
Catalyst Development
Emerging catalysts, such as cerium(III) chloride , show promise in accelerating cyclocondensation. Pilot studies report a 15% reduction in reaction time and 5% yield improvement.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antioxidant Activity :
Recent studies have highlighted the potential of pyrazole derivatives, including 1,5-dimethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine, as antioxidants. A study conducted on related compounds demonstrated significant inhibition of oxidative stress markers, suggesting that this compound could be developed as a therapeutic agent against oxidative stress-related diseases . -
Enzyme Inhibition :
The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory processes. Molecular docking studies have shown that it interacts favorably with targets such as prostaglandin reductase (PTGR2), indicating potential use as an anti-inflammatory agent . -
Anticancer Properties :
Pyrazole derivatives have been explored for their anticancer activities. For instance, compounds similar to this compound have shown cytotoxic effects on various cancer cell lines, suggesting that further research could lead to the development of new anticancer drugs .
Agricultural Applications
-
Pesticide Development :
The unique chemical structure of this compound makes it a candidate for developing novel pesticides. Its ability to inhibit certain enzymes in pests can lead to effective pest control solutions while minimizing environmental impact . -
Plant Growth Regulators :
Research indicates that pyrazole derivatives can enhance plant growth and resistance to stress conditions. This application could be beneficial in improving crop yields and sustainability in agriculture .
Material Science Applications
- Polymer Chemistry :
The incorporation of pyrazole derivatives into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. The unique interactions facilitated by the pyrazole moiety can lead to the development of advanced materials suitable for various industrial applications .
Case Study 1: Antioxidant Evaluation
A study published in Pharmaceutical Research evaluated the antioxidant capacity of various pyrazole derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS), supporting its potential as a therapeutic agent against oxidative stress-related conditions .
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme interactions, molecular docking simulations revealed that this compound exhibited strong binding affinity to PTGR2, suggesting its application in treating inflammatory diseases by inhibiting prostaglandin synthesis .
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Pyrazole Derivatives
| Compound Name | Substituents (Position) | Functional Groups | Molecular Formula | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | Predicted logP |
|---|---|---|---|---|---|---|---|
| 1,5-Dimethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine | 1-Me, 5-Me, 4-NH(isobutyl) | Pyrazole, tertiary amine | C₉H₁₇N₃ | 167.25 | 1 | 3 | ~2.5 |
| 4-Amino-1-methyl-1H-pyrazol-5-carboxamide | 1-Me, 5-carboxamide, 4-NH₂ | Pyrazole, primary amine, carboxamide | C₆H₁₀N₄O | 154.17 | 3 | 3 | ~0.5 |
| 4-(Acetylamino)-1,3-dimethyl-1H-pyrazole-5-carboxamide | 1-Me, 3-Me, 4-acetylamino, 5-carboxamide | Pyrazole, acetylamino, carboxamide | C₈H₁₂N₄O₂ | 196.21 | 2 | 4 | ~1.0 |
Key Findings:
Hydrogen-Bonding Capacity: The target compound has 1 H-bond donor (tertiary amine NH) and 3 acceptors (pyrazole N atoms and amine lone pairs). In contrast, carboxamide analogs (e.g., 4-amino-1-methyl-1H-pyrazol-5-carboxamide) exhibit 3 donors (NH₂ and carboxamide NH) and 3 acceptors, enhancing their solubility in polar solvents . The acetylamino group in 4-(acetylamino)-1,3-dimethyl-1H-pyrazole-5-carboxamide introduces an additional H-bond acceptor (carbonyl oxygen), improving interactions in crystal lattices .
Carboxamide derivatives are more polar due to the electron-withdrawing carbonyl group, which may enhance stability in aqueous environments.
Research Implications
- Drug Design : The target compound’s lipophilicity makes it suitable for targeting hydrophobic biological interfaces, whereas carboxamide analogs may be preferable for water-soluble formulations.
- Material Science : Differences in H-bonding patterns influence crystal packing; carboxamide derivatives likely form more ordered crystalline structures due to stronger intermolecular interactions .
- Synthetic Flexibility : The tertiary amine in the target compound offers a site for further functionalization, unlike primary amines in analogs, which may undergo undesired side reactions.
Biological Activity
1,5-Dimethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention due to its potential biological activities. Characterized by its unique molecular structure, this compound may play significant roles in various therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts.
Chemical Structure and Properties
The compound has the following properties:
- Molecular Formula : CHN
- Molecular Weight : Approximately 154.23 g/mol
- Structure : The pyrazole ring features two methyl groups at positions 1 and 5, and an isobutyl group at the nitrogen atom in position 4.
The biological activity of this compound is attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It can bind to various receptors, potentially influencing signaling pathways related to inflammation and infection.
- Cellular Interference : The compound may disrupt cellular processes that contribute to disease progression.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It has been tested against a variety of pathogens, demonstrating effectiveness in inhibiting bacterial growth. Notably:
- In vitro assays indicate promising results against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to modulate cytokine production and inhibit the activation of inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 5-Methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine | CHN | Similar structure with different substituents | Potential anti-inflammatory effects |
| N,5-Dimethyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine | CHN | Contains a phenyl group enhancing lipophilicity | Investigated for neuroprotective effects |
| 3-Methyl-N-(2-methylpropyl)-pyrazole | CHN | Varies in substitution patterns | Antimicrobial properties |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Inflammation Modulation : Research indicated that the compound could reduce levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests a potential role in managing inflammatory diseases .
- Molecular Docking Studies : Computational analyses revealed favorable binding affinities between the compound and several target proteins involved in inflammation and infection pathways. These findings support its potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,5-dimethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1,5-dimethylpyrazole with 2-methylpropylamine derivatives in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane) under reflux conditions is a common approach . Copper-catalyzed coupling reactions (e.g., using CuBr) with aryl halides may enhance regioselectivity in complex derivatives . Optimizing temperature (35–80°C) and reaction time (24–48 hours) is critical to achieving yields >70% .
- Validation : Monitor reaction progress using TLC or HPLC, and confirm purity via melting point analysis and spectroscopic techniques (e.g., H NMR, C NMR) .
Q. How can spectroscopic data resolve structural ambiguities in pyrazole derivatives?
- Methodology : Combine H NMR (to identify methyl groups and amine protons), C NMR (to assign quaternary carbons), and IR spectroscopy (to detect N-H stretches at ~3298 cm) . Mass spectrometry (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]) . For stereochemical analysis, NOESY or X-ray crystallography (see Advanced Questions ) is recommended .
- Case Study : In 1,5-dimethylpyrazole derivatives, H NMR signals at δ 2.2–2.5 ppm correspond to methyl groups, while δ 3.0–3.5 ppm indicates N-alkyl protons .
Advanced Research Questions
Q. What strategies address contradictions in reaction yields reported across studies?
- Analysis : Discrepancies often arise from solvent polarity (e.g., DMSO vs. DMF), catalyst loading (e.g., 5–10 mol% CuBr), or purification methods (e.g., column chromatography vs. recrystallization) . For example, copper catalysts improve yields in aryl amination but may introduce side products if not rigorously removed .
- Resolution : Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled moisture) and cross-validate using multiple characterization techniques. Comparative studies using alternative reagents (e.g., CsCO vs. KCO) can isolate critical variables .
Q. How do hydrogen-bonding patterns influence crystallization and stability of pyrazole derivatives?
- Methodology : Use single-crystal X-ray diffraction to analyze supramolecular interactions. For instance, N-H···O/N hydrogen bonds in 1,5-dimethylpyrazole derivatives form cyclic dimers or chains, stabilizing crystal lattices . Graph set analysis (e.g., motifs) quantifies these interactions .
- Case Study : In N-(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)formamide, intramolecular N-H···O bonds and intermolecular C-H···π interactions dictate packing efficiency and melting point (104–107°C) .
Q. What computational methods predict biological activity or material properties of this compound?
- Approach : Perform DFT calculations (e.g., B3LYP/6-31G**) to optimize geometry and estimate electronic properties (e.g., HOMO-LUMO gaps). Molecular docking studies (e.g., AutoDock Vina) can screen for enzyme inhibition (e.g., kinase targets) by analyzing binding affinities to active sites .
- Validation : Correlate computational results with experimental bioassays (e.g., IC values for antimicrobial activity) .
Methodological Guidance
Designing a robust protocol for scaling up synthesis without compromising purity
- Steps :
Reactor Choice : Use a continuous flow reactor to maintain consistent temperature and mixing .
Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for large batches .
Quality Control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Resolving spectral overlaps in crowded NMR regions
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
